molecular formula C10H17NO B13212605 Spiro[2.6]nonane-4-carboxamide

Spiro[2.6]nonane-4-carboxamide

Cat. No.: B13212605
M. Wt: 167.25 g/mol
InChI Key: ADVNTTKTAJGUMZ-UHFFFAOYSA-N
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Description

Spiro[26]nonane-4-carboxamide is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.6]nonane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable ketone with a diamine can lead to the formation of the spirocyclic structure, which is then further functionalized to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.6]nonane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.6]nonane-4-carboxylic acid, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, spiro[2.6]nonane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound derivatives have shown potential as inhibitors of specific enzymes and receptors. These compounds are being investigated for their therapeutic potential in treating various diseases, including viral infections and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of spiro[2.6]nonane-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The pathways involved in these mechanisms often include key signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spiro[2.6]nonane-4-carboxamide include other spirocyclic amides and carbocycles, such as spiro[4.4]nonane and spiro[2.5]octane derivatives .

Uniqueness

What sets this compound apart from these similar compounds is its specific ring size and the presence of the carboxamide functional group. This unique combination of structural features imparts distinct chemical and physical properties, making it particularly valuable in specialized applications .

Conclusion

This compound is a compound of great interest due to its unique structure and versatile applications. From its synthesis to its role in scientific research and industry, this compound continues to be a focal point for innovation and discovery in various fields of chemistry and beyond.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

spiro[2.6]nonane-9-carboxamide

InChI

InChI=1S/C10H17NO/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H2,11,12)

InChI Key

ADVNTTKTAJGUMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=O)N

Origin of Product

United States

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